4-Boc-2-Oxopiperazine: A Technical Guide for Drug Development Professionals
4-Boc-2-Oxopiperazine: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Synthesis, Characterization, and Application of 4-Boc-2-Oxopiperazine (CAS No. 76003-29-7), a Key Building Block in Modern Medicinal Chemistry.
Introduction
4-Boc-2-oxopiperazine, also known by its synonym tert-butyl 3-oxopiperazine-1-carboxylate, is a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its rigid, piperazinone core, combined with the versatile Boc-protecting group, makes it an invaluable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. The piperazine (B1678402) moiety is a well-established pharmacophore found in numerous FDA-approved drugs, where it often imparts favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] This guide provides a comprehensive overview of 4-Boc-2-oxopiperazine, including its chemical properties, detailed synthetic protocols, spectroscopic data, and its application in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
The nomenclature of this compound can vary based on the numbering of the piperazine ring. Both "4-Boc-2-oxopiperazine" and "1-Boc-3-oxopiperazine" refer to the same chemical entity. For clarity, this guide will primarily use the name 4-Boc-2-oxopiperazine.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| CAS Number | 76003-29-7[3][4][5] |
| Molecular Formula | C₉H₁₆N₂O₃[3][5] |
| Molecular Weight | 200.23 g/mol [3][5] |
| IUPAC Name | tert-butyl 3-oxopiperazine-1-carboxylate[6] |
| Synonyms | 1-Boc-3-oxopiperazine, N-Boc-3-oxopiperazine, 1-(tert-Butoxycarbonyl)-3-oxopiperazine[5] |
| SMILES | CC(C)(C)OC(=O)N1CCNC(=O)C1[6] |
| InChIKey | FCMLWBBLOASUSO-UHFFFAOYSA-N[5][6] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [5][6] |
| Melting Point | 156-160 °C | [5] |
| Boiling Point | 359.1 °C (at 760 mmHg) | [5] |
| Density | 1.1 g/cm³ | [5] |
| LogP | 0.3533 (Predicted) | [3] |
| Topological Polar Surface Area (TPSA) | 58.64 Ų (Predicted) | [3] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 4-Boc-2-oxopiperazine. Below is a summary of its key spectral data.
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 6.41 (br s, 1H, -NH), 4.10 (s, 2H, -N-CH₂-C=O), 3.64 (t, J = 5 Hz, 2H, -BocN-CH₂-), 3.35-3.44 (m, 2H, -CH₂-NH-), 1.48 (s, 9H, -C(CH₃)₃)[5] |
| ¹³C NMR (Predicted) | δ (ppm): ~168-172 (Amide C=O), ~155 (Carbamate C=O), ~80 (Quaternary Boc C), ~40-50 (Piperazine CH₂ groups), ~28 (Boc CH₃) |
| Mass Spectrometry (Predicted) | Adducts [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ with m/z values of 201.12, 223.11, and 218.15 respectively.[6] |
| Infrared (IR) (Predicted) | Characteristic peaks expected around 3200-3400 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (Boc C=O stretch), and ~1650 cm⁻¹ (Amide C=O stretch). |
Experimental Protocols: Synthesis of 4-Boc-2-Oxopiperazine
The most common and straightforward synthesis involves the N-acylation of the commercially available piperazin-2-one (B30754) with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Protocol 1: Direct Boc-Protection
This protocol is valued for its simplicity and high yield.
Materials:
-
Piperazin-2-one
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve piperazin-2-one (1.0 eq) in dichloromethane (approx. 0.2 M).
-
To this solution, add di-tert-butyl dicarbonate (1.1 eq).
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, dilute the reaction mixture with additional dichloromethane.
-
Wash the organic layer with deionized water to remove any water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield 4-Boc-2-oxopiperazine as a white solid. The product is often obtained in quantitative yield and high purity.[5]
Protocol 2: Base-Catalyzed Boc-Protection
This method utilizes a base catalyst, which can be beneficial in specific laboratory settings.
Materials:
-
Piperazin-2-one
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (B128534) (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
5% Citric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a flask under an ice-water bath, dissolve piperazin-2-one (1.0 eq), triethylamine (2.0 eq), and a catalytic amount of DMAP in dichloromethane.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane to the cooled mixture.
-
Stir the reaction for 1 hour in the ice-water bath, then allow it to warm to room temperature and stir for an additional 4-5 hours.
-
Dilute the mixture with dichloromethane.
-
Sequentially wash the organic layer with water, 5% citric acid solution, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1629229-82-8|(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. PubChemLite - Tert-butyl 3-oxopiperazine-1-carboxylate (C9H16N2O3) [pubchemlite.lcsb.uni.lu]
- 7. chemimpex.com [chemimpex.com]
